molecular formula C27H34N4O7 B2721378 3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide CAS No. 899919-73-4

3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide

Cat. No. B2721378
CAS RN: 899919-73-4
M. Wt: 526.59
InChI Key: VNHNMWINRHTRQQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. The presence of the dimethoxyphenyl and propanamide groups suggest that this compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting point and boiling point, and its stability under different conditions .

Scientific Research Applications

Quinazoline Antifolate Thymidylate Synthase Inhibitors

Quinazoline derivatives have been synthesized as inhibitors of thymidylate synthase (TS), a key enzyme involved in DNA synthesis. These compounds have shown potential as antitumor agents. For example, a study by Marsham et al. (1989) explored quinazoline antifolate TS inhibitors with various substituents, indicating their potential in cancer treatment due to their cytotoxicity against L1210 cells in culture (Marsham et al., 1989).

Antimicrobial Applications

Quinazoline derivatives have also been evaluated for their antimicrobial properties. Desai et al. (2007) synthesized new quinazolines with potential as antimicrobial agents, tested against various bacteria and fungi (Desai et al., 2007). Similarly, Habib et al. (2012) reported on novel quinazolinone derivatives with antimicrobial activity, highlighting the versatility of quinazoline compounds in addressing microbial resistance (Habib et al., 2012).

Synthesis and Characterization

The synthesis and characterization of quinazoline derivatives form a significant area of research, focusing on the development of new compounds with potential biological activities. For instance, studies by Cherbuliez et al. (1967) and Bektaş et al. (2010) have contributed to the understanding of quinazoline chemistry, providing frameworks for the synthesis of novel derivatives with various applications (Cherbuliez et al., 1967); (Bektaş et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it could interact with specific receptors or enzymes in the body. The dimethoxyphenyl group is found in a number of biologically active compounds, suggesting that this compound could have interesting biological properties .

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in initial studies, it could be further optimized and studied in more detail .

properties

CAS RN

899919-73-4

Molecular Formula

C27H34N4O7

Molecular Weight

526.59

IUPAC Name

3-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)propanamide

InChI

InChI=1S/C27H34N4O7/c1-36-16-6-13-28-24(32)12-15-30-26(34)20-7-4-5-8-21(20)31(27(30)35)18-25(33)29-14-11-19-9-10-22(37-2)23(17-19)38-3/h4-5,7-10,17H,6,11-16,18H2,1-3H3,(H,28,32)(H,29,33)

InChI Key

VNHNMWINRHTRQQ-UHFFFAOYSA-N

SMILES

COCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

solubility

not available

Origin of Product

United States

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